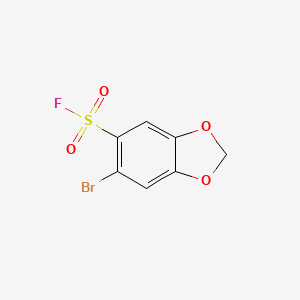
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5BrClNO2 It is a derivative of benzene, featuring bromine, chlorine, and nitroethenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene can be synthesized through a multi-step process involving the nitration of 2-bromo-4-chlorobenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the nitroethenyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitroethenyl group can participate in electrophilic aromatic substitution reactions, while the bromine and chlorine atoms can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-chlorobenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of the nitroethenyl group, leading to different reactivity and applications.
1-Bromo-4-chloro-2-nitrobenzene: Similar structure but with different positioning of substituents, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its combination of bromine, chlorine, and nitroethenyl substituents makes it a versatile compound for synthetic and research purposes.
Eigenschaften
Molekularformel |
C8H5BrClNO2 |
|---|---|
Molekulargewicht |
262.49 g/mol |
IUPAC-Name |
1-bromo-2-chloro-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5BrClNO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+ |
InChI-Schlüssel |
BKFRTLVDHYSKQH-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)Br |
Kanonische SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)


